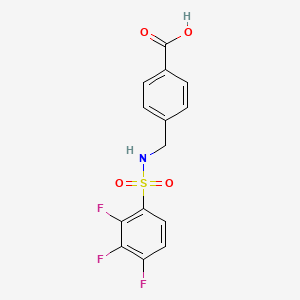

4-(2,3,4-Trifluorobenzenesulfonamidomethyl)benzoic acid

説明

4-(2,3,4-Trifluorobenzenesulfonamidomethyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a sulfonamidomethyl linker bridging a 2,3,4-trifluorobenzenesulfonyl group and a benzoic acid moiety. However, commercial availability of this compound is currently discontinued, as noted in supplier listings .

特性

IUPAC Name |

4-[[(2,3,4-trifluorophenyl)sulfonylamino]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO4S/c15-10-5-6-11(13(17)12(10)16)23(21,22)18-7-8-1-3-9(4-2-8)14(19)20/h1-6,18H,7H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCBFZRDWYGXRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)C2=C(C(=C(C=C2)F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3,4-Trifluorobenzenesulfonamidomethyl)benzoic acid typically involves multiple steps, starting with the preparation of the trifluorobenzene sulfonamide group. This can be achieved through the reaction of 2,3,4-trifluorobenzene with chlorosulfonic acid followed by ammonia to form the sulfonamide group. The resulting trifluorobenzenesulfonamide is then reacted with benzoic acid derivatives under specific conditions to introduce the benzoic acid moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions: 4-(2,3,4-Trifluorobenzenesulfonamidomethyl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted benzene derivatives.

科学的研究の応用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluorobenzene group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.

Biology: In biological research, 4-(2,3,4-Trifluorobenzenesulfonamidomethyl)benzoic acid can be used as a probe to study enzyme activities and protein interactions. Its fluorescence properties make it suitable for imaging and tracking biological processes.

Medicine: This compound has potential applications in drug discovery and development. Its ability to interact with various biological targets can be leveraged to design new therapeutic agents for treating diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique chemical structure allows for the creation of products with enhanced performance and stability.

作用機序

The mechanism by which 4-(2,3,4-Trifluorobenzenesulfonamidomethyl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The trifluorobenzene group can influence the electronic environment of the molecule, affecting its binding affinity and activity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades.

類似化合物との比較

Comparison with Structurally Similar Compounds

Trifluorobenzoic Acid Derivatives

Several trifluorinated benzoic acid analogs have been synthesized and studied for their physicochemical and biological properties. Key examples include:

Key Observations :

- Electron-Withdrawing Effects: The 2,3,4-trifluoro substitution in the target compound enhances acidity and metabolic stability compared to non-fluorinated analogs.

Sulfonamide-Linked Benzoic Acid Derivatives

Sulfonamidomethyl-bridged compounds are prevalent in drug discovery. Notable examples include:

Key Observations :

Functional Analogues and Pharmacological Potential

Enzyme Inhibitors

- Butyrylcholinesterase (BChE) Inhibitors: Derivatives of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid exhibit IC₅₀ values in the low micromolar range, suggesting the target compound could be optimized for similar activity .

- Acetylcholinesterase (AChE) Inhibitors: PABA-derived compounds like 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid show IC₅₀ values of 7.49 µM, highlighting the role of aromatic substituents in enzyme inhibition .

Antifouling Agents

- Zosteric Acid : Sulfated benzoic acids inhibit marine biofilms at nM concentrations, suggesting that sulfonate or fluorinated derivatives of the target compound may have ecological or therapeutic applications .

生物活性

4-(2,3,4-Trifluorobenzenesulfonamidomethyl)benzoic acid (CAS No. 794559-15-2) is a novel compound that has garnered interest due to its potential biological activities. This article reviews the existing literature regarding its synthesis, biological properties, and potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a sulfonamidomethyl group and a trifluorobenzenesulfonyl moiety. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical for biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzoic acid, including 4-(2,3,4-Trifluorobenzenesulfonamidomethyl)benzoic acid, exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth at micromolar concentrations.

Table 1: Antimicrobial Activity of 4-(2,3,4-Trifluorobenzenesulfonamidomethyl)benzoic Acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μM |

| Escherichia coli | 16 μM |

| Pseudomonas aeruginosa | 32 μM |

This table summarizes the MIC values observed in recent experiments, indicating that the compound is particularly effective against Staphylococcus aureus.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes. Notably, it has been investigated as a dihydrofolate reductase (DHFR) inhibitor, which is crucial for the survival of pathogenic bacteria and protozoa. Preliminary findings suggest that it can bind to the active site of DHFR, leading to inhibition of enzyme activity.

Case Study: Dihydrofolate Reductase Inhibition

A study exploring the inhibition kinetics of 4-(2,3,4-Trifluorobenzenesulfonamidomethyl)benzoic acid against DHFR from Mycobacterium tuberculosis demonstrated an IC50 value of approximately 12 μM. This positions it as a competitive inhibitor with potential applications in treating tuberculosis.

The mechanism by which 4-(2,3,4-Trifluorobenzenesulfonamidomethyl)benzoic acid exerts its biological effects involves interactions with specific molecular targets. The trifluoromethyl group enhances binding affinity to target enzymes and receptors by increasing hydrophobic interactions. This characteristic is vital for its antimicrobial and enzyme-inhibitory activities.

Pharmacological Potential

Given its promising biological activities, this compound could serve as a lead structure for developing new antimicrobial agents or therapeutic drugs targeting DHFR. Further structure-activity relationship (SAR) studies are necessary to optimize its efficacy and reduce potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。